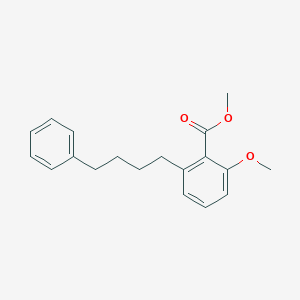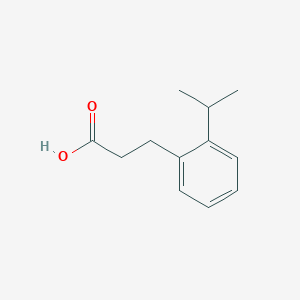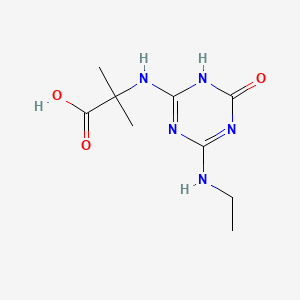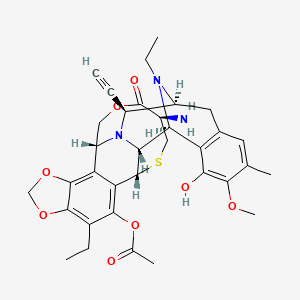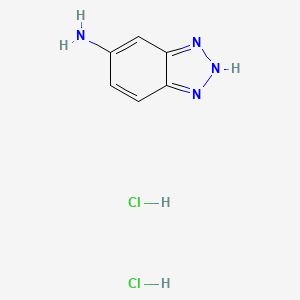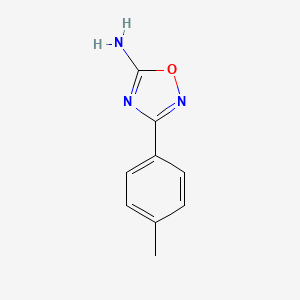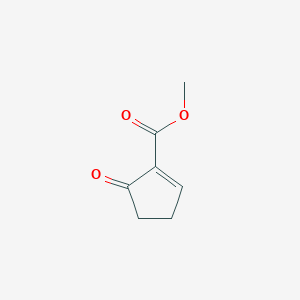
Methyl 5-oxocyclopent-1-enecarboxylate
Overview
Description
“Methyl 5-oxocyclopent-1-enecarboxylate” is a chemical compound with the molecular formula C7H8O3 . It is used in pharmaceutical testing . The compound is also known as “methyl 3-oxo-1-cyclopentene-1-carboxylate” and has a molecular weight of 140.14 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a streamlined approach for synthesizing Methyl Dihydrojasmonate and Methyl (5-Methylidene-4-Oxocyclopent-2-En-1-Yl)Acetate from D-Glucose has been described . The key reaction involved in this synthesis is the Johnson-Claisen rearrangement .Molecular Structure Analysis
The molecular structure of “Methyl 5-oxocyclopent-1-enecarboxylate” consists of seven carbon atoms, eight hydrogen atoms, and three oxygen atoms . The compound has a monoisotopic mass of 140.047348 Da .Physical And Chemical Properties Analysis
“Methyl 5-oxocyclopent-1-enecarboxylate” has a molecular weight of 140.137 Da and a monoisotopic mass of 140.047348 Da . Another compound, “2-methyl-5-oxocyclopent-1-en-1-yl butyrate”, has a molecular weight of 182.22 and is a colourless clear liquid with a fruity nutty aroma .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 5-oxocyclopent-1-enecarboxylate and its derivatives have been studied for their unique chemical properties and reactions. For instance, Marchesini, Paronzini, and Pagnoni (1977) investigated the equilibration of methyl 3-oxo-cis-cycloundec-1-enecarboxylate and similar compounds, providing insights into their behavior in different chemical environments (Marchesini, Paronzini, & Pagnoni, 1977). Additionally, Ackland and Pinhey (1987) explored the arylation of ethyl 4-oxocyclohex-2-enecarboxylate and its derivatives, demonstrating the potential for these compounds in complex chemical reactions (Ackland & Pinhey, 1987).
Diels-Alder Reactions
- Methyl 5-oxocyclopent-1-enecarboxylate has been utilized in Diels-Alder reactions, a key method in organic synthesis. Gomes (2007) reported on the generation of cycloadducts through Diels-Alder reactions using an ester derivative of cyclopentadienone, derived from methyl-2-bromo-3-oxocyclopent-1-enecarboxylate (Gomes, 2007). This highlights the compound's utility in creating complex organic structures.
Synthesis of Cyclopentylamines
- Fernandez et al. (2010) conducted research on the synthesis of cyclopentylamines, using derivatives of cyclopent-1-enecarboxylates. This work showcases the application of methyl 5-oxocyclopent-1-enecarboxylate in synthesizing novel compounds with potential biological activity (Fernandez et al., 2010).
Theoretical Studies
- Theoretical studies, like the one conducted by Ardura and Sordo (2005), have also been performed to understand the behavior of methyl 5-oxocyclopent-1-enecarboxylate derivatives in various chemical reactions. These studies provide a deeper understanding of the mechanisms involved in these reactions (Ardura & Sordo, 2005).
Applications in Prostaglandin Synthesis
- Vostrikov et al. (2019) explored the synthesis of prostaglandin derivatives using methyl 5-oxocyclopent-1-enecarboxylate. Their research on simple antitumor model compounds for cross-conjugated cyclopentenone prostaglandins demonstrates the potential medical applications of this compound (Vostrikov et al., 2019).
Mechanism of Action
The mechanism of action of similar compounds involves the formation of covalent bonds with the SH groups of core proteins, leading to the loss of their basic biochemical functions . This mechanism is responsible for the biological activity in compounds with a system of cross-conjugated exo-methylidene cyclopentenone .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-oxocyclopentene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6(5)8/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYLSTQGSZWFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxocyclopent-1-enecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






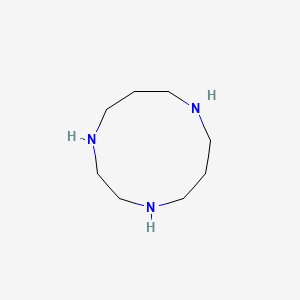
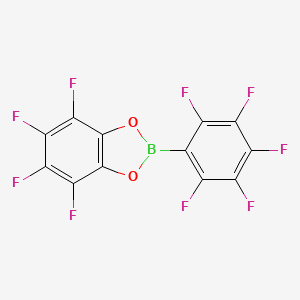
![2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3263009.png)
![4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline](/img/structure/B3263012.png)
![2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3263018.png)
